1,2-Diphenylbicyclo[3.1.0]hex-2-ene
Description
Structure
3D Structure
Properties
CAS No. |
62907-49-7 |
|---|---|
Molecular Formula |
C18H16 |
Molecular Weight |
232.3 g/mol |
IUPAC Name |
1,2-diphenylbicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C18H16/c1-3-7-14(8-4-1)17-12-11-16-13-18(16,17)15-9-5-2-6-10-15/h1-10,12,16H,11,13H2 |
InChI Key |
JPVKRCGFCWADFU-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C2(C1C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Reaction Mechanisms and Rearrangements Involving 1,2 Diphenylbicyclo 3.1.0 Hex 2 Ene and Analogues
Thermal Rearrangement Pathways
Thermally induced rearrangements of 1,2-diphenylbicyclo[3.1.0]hex-2-ene and its analogues primarily involve the cleavage of the highly strained cyclopropane (B1198618) ring, followed by a cascade of reactions to yield more stable isomeric forms.
Cyclopropane Ring Opening and Subsequent Transformations
The thermal isomerization of bicyclo[3.1.0]hex-2-ene in the gas phase between 313–347°C is a first-order, homogeneous reaction that yields cyclohexa-1,3-diene and cyclohexa-1,4-diene as primary products. rsc.org The latter, however, is thermally unstable in this temperature range and decomposes to benzene (B151609) and hydrogen. rsc.org Computational studies using UB3LYP/6-31G* calculations indicate that the cyclopropyl (B3062369) group of bicyclo[3.1.0]hex-2-ene can undergo homolytic bond cleavage, forming an allylically stabilized biradical intermediate. researchgate.netkhas.edu.tr This biradical intermediate is a key feature in the thermal rearrangements of these systems. researchgate.netkhas.edu.trnih.gov
In a study on the thermal rearrangement of 2-acetoxy-2,6,6-trimethylbicyclo[3.1.0]hexane at 350°C, the expected product, 2,6,6-trimethylbicyclo[3.1.0]hex-2-ene, was found to be an intermediate in a two-step mechanism. khas.edu.tr The initial step is the elimination of the ester, followed by a sigmatropic rearrangement of the intermediate. khas.edu.tr The introduction of bulky substituents can significantly influence the reaction pathway due to steric strain, affecting both the kinetics and the equilibrium composition of the products. nih.gov
The thermal behavior of bicyclo[3.1.0]hex-2-ene systems is often conceptualized as occurring on a potential energy surface. For the parent compound, this surface is relatively "flat," but the introduction of substituents can create a "bumpy" surface where the relief of compressional strain dictates the product distribution. nih.gov For instance, the thermal interconversion of Δ2-thujene isomers, which are substituted bicyclo[3.1.0]hex-2-enes, is explained by a mechanistic hypothesis involving an intermediate diradical that rationalizes the observed product distribution. nih.gov
| Reactant/System | Conditions | Key Intermediates/Products | Mechanistic Notes |
|---|---|---|---|
| Bicyclo[3.1.0]hex-2-ene | Gas phase, 313–347°C | Cyclohexa-1,3-diene, Cyclohexa-1,4-diene | First-order, homogeneous reaction. Cyclohexa-1,4-diene decomposes to benzene and hydrogen. rsc.org |
| 2-Acetoxy-2,6,6-trimethylbicyclo[3.1.0]hexane | 350°C | 2,6,6-Trimethylbicyclo[3.1.0]hex-2-ene (intermediate), 1,3,3-Trimethyl-1,4-cyclohexadiene (final product) | Two-step mechanism: 1,2-elimination followed by a sigmatropic rearrangement. khas.edu.tr |
| Δ2-Thujene isomers | Thermal | Interconverting isomers, trans-3-isopropyl-5-vinylcyclopentene | Involves an intermediate diradical and is influenced by steric factors. nih.gov |
Sigmatropic Rearrangements (e.g., 1,5-Hydrogen Shifts) within Bicyclo[3.1.0]hexenes
A significant pathway in the thermal rearrangement of bicyclo[3.1.0]hex-2-ene derivatives is the researchgate.netcdnsciencepub.com-sigmatropic hydrogen shift, also known as a homodienyl 1,5-hydrogen shift. khas.edu.tr This concerted process is often the rate-determining step in a multi-step rearrangement. For example, the pyrolysis of 2-acetoxy-2,6,6-trimethylbicyclo[3.1.0]hexane ultimately yields 1,3,3-trimethyl-1,4-cyclohexadiene through a concerted homodienyl 1,5-hydrogen shift from the intermediate 2,6,6-trimethylbicyclo[3.1.0]hex-2-ene. khas.edu.tr
Computational studies have shown that for this migration to occur, the cyclohexadiene ring distorts into a boat-like conformation. khas.edu.tr While the homolytic cleavage of the cyclopropane C-C bond to form a biradical is plausible, the subsequent formation of a 1,4-cyclohexadiene (B1204751) via a 1,2-hydrogen migration from this biradical is considered less likely. khas.edu.tr The stereospecificity of 1,5-homodienyl hydrogen shifts has been well-documented in the literature. khas.edu.tr
In some systems, a competitive researchgate.netcdnsciencepub.com sigmatropic hydrogen shift can complicate other desired reactions. For instance, the reaction of 1-methyl-substituted 2-vinylcyclopropyllithium derivatives with cyclic alkoxyenones is hindered by this rearrangement, as the higher temperatures required for epimerization of the trans-derivative also accelerate the ring-opening side reactions. thieme-connect.de
| Reactant | Product(s) | Key Mechanistic Feature |
|---|---|---|
| 2,6,6-Trimethylbicyclo[3.1.0]hex-2-ene | 1,3,3-Trimethyl-1,4-cyclohexadiene | Concerted homodienyl 1,5-hydrogen shift. khas.edu.tr |
| trans-81 (a vinylcyclopropane (B126155) derivative) | 84 (ring-opened product) | researchgate.netcdnsciencepub.com Sigmatropic hydrogen shift at 220°C. thieme-connect.de |
Photochemical Rearrangement Mechanisms
The photochemistry of this compound and its analogues is characterized by a series of fascinating and often complex rearrangements, which are highly dependent on the multiplicity of the excited state (singlet or triplet) and the specific substitution pattern of the molecule.
"Bicycle Rearrangement" or "Slither Rearrangement" Mechanisms
The "bicycle rearrangement," also termed the "slither rearrangement," is a unique photochemical process observed in certain bicyclo[3.1.0]hex-3-ene derivatives. researchgate.netchimia.ch This rearrangement involves the movement of a divalent carbon atom, which is part of the cyclopropane ring, along the π-system of the molecule. chimia.ch The reaction is highly stereospecific, with the substituents on the migrating carbon atom maintaining their stereochemical integrity. chimia.ch
This rearrangement has been studied in systems such as 2-methylene-4,6-diphenylbicyclo[3.1.0]hex-3-ene and its analogues. researchgate.netchimia.ch The reaction proceeds through a singlet excited state, as it is observed upon direct irradiation but not with triplet sensitizers. chimia.ch The mechanism can be envisioned as the conversion of one cyclopropyldicarbinyl system into another. chimia.ch
Mechanistic Studies on Bicyclo[3.1.0]hex-3-en-2-one Photorearrangements
The photorearrangement of bicyclo[3.1.0]hex-3-en-2-ones has been a subject of extensive study, as it provides a synthetic route to substituted phenols and their derivatives. researchgate.netresearchgate.netnih.govnih.govcdnsciencepub.com The irradiation of these compounds can lead to the formation of phenolic compounds through a mechanism that is thought to involve either a diradical or a zwitterionic intermediate. cdnsciencepub.com
Computational studies on the photorearrangement of the parent bicyclo[3.1.0]hex-3-en-2-one to the ketonic tautomer of phenol (B47542) suggest that the reaction proceeds from the lowest-energy triplet state (T1). researchgate.netnih.gov The most efficient pathway involves the cleavage of the internal C-C bond of the cyclopropane ring, followed by intersystem crossing to the ground state potential energy surface. This leads to a singlet intermediate which then undergoes a low-barrier 1,2-hydrogen shift to form the final product. researchgate.netnih.gov The rate-determining step in this photochemical process is suggested to be the intersystem crossing. nih.gov
The nature of the intermediate has been a topic of debate. While a zwitterionic intermediate was initially proposed, computational evidence suggests that the singlet intermediate is better described as a diradical with a polarized carbonyl group. researchgate.netnih.gov However, in polar solvents, a zwitterionic intermediate may be accessible. researchgate.net The solid-state photochemistry of these compounds can differ significantly from that in solution, with the crystal lattice exercising control over the reaction course. acs.org
| Reactant | Product(s) | Key Mechanistic Features |
|---|---|---|
| Bicyclo[3.1.0]hex-3-en-2-one | Ketonic tautomer of phenol | Proceeds via T1 excited state; involves cyclopropane ring opening, intersystem crossing, and a 1,2-hydrogen shift. researchgate.netnih.gov |
| 6,6-Disubstituted bicyclo[3.1.0]hex-3-en-2-ones | Substituted phenols | In solution, a common zwitterion intermediate is often formed. In the solid state, the reaction is stereospecific and controlled by the crystal lattice. acs.org |
| 3-Substituted bicyclo[3.1.0]hex-3-en-2-ones | ortho-Substituted phenols | Quantitative conversion upon irradiation with UV light (350 nm). researchgate.netnih.gov |
| 4-Alkyl-4-carbomethoxy-2,5-cyclohexadien-1-one | 1,2- and 1,4-hydroxybenzoates | Involves a bicyclo[3.1.0]hex-3-en-2-one intermediate with exclusive migration of the carbomethoxy group. cdnsciencepub.com |
Transition Metal-Catalyzed Rearrangement Processes
Transition metal complexes, particularly those of gold and platinum, have emerged as powerful catalysts for the rearrangement of unsaturated systems, providing access to bicyclo[3.1.0]hexene structures.
Isomerization of 1,5-Enynes to Bicyclo[3.1.0]hexenes Mediated by Metal Complexes
Gold(I) complexes, in particular, have been shown to be highly effective in catalyzing the cycloisomerization of 1,5-enynes to produce a wide range of bicyclo[3.1.0]hexene derivatives. acs.orgnih.gov This reaction is notable for its high yields, stereocontrol, and tolerance of various substitution patterns on the enyne substrate. nih.govsigmaaldrich.com
The catalytic system often involves a combination of a gold(I) source, such as (Ph₃P)AuCl, and a silver salt activator like AgBF₄ or AgOTf. acs.orgsigmaaldrich.com The reaction proceeds cleanly, often without the formation of competing cyclization products. acs.org
Key features of the gold(I)-catalyzed isomerization of 1,5-enynes:
| Feature | Description | Reference(s) |
| Stereospecificity | The reaction is stereospecific with respect to the olefin geometry. A (Z)-olefin yields a cis-cyclopropane, while an (E)-olefin gives a trans-cyclopropane. | acs.orgnih.gov |
| Chirality Transfer | Enantioenriched 1,5-enynes can be converted to enantioenriched bicyclo[3.1.0]hexenes with excellent chirality transfer. | acs.orgnih.govsigmaaldrich.com |
| Substrate Scope | The reaction tolerates substitution at all positions of the 1,5-enyne, including terminal and internal alkynes, and allows for the formation of quaternary carbons. | acs.orgnih.gov |
| Tandem Reactions | In certain cases, a tandem cycloisomerization-ring enlargement process can occur, leading to tricyclic structures. | acs.org |
Gold(III) complexes have also been explored for this transformation, sometimes in combination with a silver salt. acs.orgthieme-connect.com A proposed mechanism for the gold-catalyzed cycloisomerization involves coordination of the gold catalyst to the alkyne, followed by nucleophilic attack of the alkene to form a gold carbene intermediate, which then undergoes rearrangement to afford the bicyclo[3.1.0]hexene product. rsc.org Platinum(II) complexes have also been reported to catalyze similar isomerizations. rsc.org
Lewis Acid-Promoted Rearrangements of Cyclopropene (B1174273) Derivatives
Lewis acids can promote the rearrangement of cyclopropane derivatives, including those that lead to the formation of bicyclic systems. While direct Lewis acid-promoted rearrangements of cyclopropene derivatives to this compound are not explicitly detailed in the provided context, related transformations highlight the utility of this approach.
For instance, Lewis acids catalyze the [3+2] cycloaddition of donor-acceptor cyclopropanes with aldehydes to form tetrahydrofurans. acs.org Mechanistic studies of these reactions provide insights into the behavior of cyclopropane rings under Lewis acidic conditions, often involving stereospecific pathways with inversion of configuration at a stereocenter. acs.org
In the context of gold catalysis, Lewis acids can be used to activate (γ-methoxy)alkyl gold(I) complexes to induce cyclopropanation, forming bicyclo[3.1.0]hexane structures. nsf.gov This process involves the Lewis acid assisting in the removal of a methoxy (B1213986) group to facilitate the ring-closing reaction. nsf.gov The conversion of perfluorodiazoalkanes to perfluorocyclopropenes can also be catalyzed by Lewis acids. thieme-connect.de
Furthermore, the rearrangement of bicyclic derivatives of cyclopropane, such as 1-hydroxy-bicyclo[3.1.0]hexane, can be catalyzed by platinum salts, which can be considered Lewis acidic in their action. nih.gov The proposed mechanism involves the insertion of the platinum into the cyclopropane ring to form a platinacyclobutane intermediate. nih.gov
Theoretical and Computational Investigations of Bicyclo 3.1.0 Hex 2 Ene Systems
Quantum Chemical Calculation of Potential Energy Surfaces (PES)
Potential energy surfaces are fundamental to understanding the pathways of chemical reactions. For the bicyclo[3.1.0]hex-2-ene system, PES calculations have been crucial in explaining the intriguing observation that substituted derivatives, upon heating, rearrange to form products identical to the starting material but with different substituent positions, and do so at unequal rates. researchgate.net
High-level ab initio methods like the Complete Active Space Self-Consistent Field (CASSCF) and the second-order perturbation theory corrected version (CASPT2) have been employed to investigate the thermal rearrangements of bicyclo[3.1.0]hex-2-ene. These calculations have helped to map the intricate details of the potential energy landscape for these reactions. researchgate.net They are particularly well-suited for studying systems with significant multireference character, such as the diradical intermediates and transition states involved in the rearrangements of bicyclo[3.1.0]hex-2-ene.
Studies combining CASSCF and CASPT2 have been instrumental in understanding the quadruply degenerate rearrangement of the parent bicyclo[3.1.0]hex-2-ene. researchgate.net These methods have provided a detailed picture of the potential energy landscape, helping to explain the nonstatistical product distribution observed experimentally. researchgate.net The involvement of a symmetric cyclohexene-3,5-diyl diradical intermediate has been a key focus of these investigations. researchgate.net
Density Functional Theory (DFT), particularly methods like B3LYP, has proven to be a powerful tool for gaining mechanistic insights into the reactions of bicyclo[3.1.0]hex-2-ene systems. DFT calculations have been used to map the potential energy surface of the degenerate rearrangement of labeled bicyclo[3.1.0]hex-2-ene, corroborating the findings from ab initio methods. ucla.edu
| Computational Method | System Investigated | Key Findings |
| DFT (B3LYP), CASSCF, CASPT2 | Degenerate rearrangement of bicyclo[3.1.0]hex-2-ene | Mapped the potential energy surface, explaining the nonstatistical product distribution despite a symmetric diradical intermediate. researchgate.netucla.edu |
| UB3LYP/6-31G* | Thermal rearrangement of 2-acetoxy-2,6,6-trimethylbicyclo[3.1.0]hexane | Elucidated a two-step mechanism involving a bicyclo[3.1.0]hex-2-ene intermediate and a homodienyl 1,5-hydrogen shift. khas.edu.tr |
Elucidation of Excited State Dynamics and Non-Adiabatic Pathways
The photochemical behavior of bicyclo[3.1.0]hexene systems is governed by their excited-state dynamics, which often involve non-adiabatic pathways where the system transitions between different electronic states. The irradiation of 1,2-diphenyl-3-allylcyclopropene, for example, leads to the formation of 1,2-diphenylbicyclo[3.1.0]hex-2-ene. researchgate.net This reaction is believed to proceed from the triplet excited state, as it can be quenched. researchgate.net
A key aspect of the photochemistry of related compounds, such as benzene (B151609), leading to bicyclo[3.1.0]hexene derivatives, is the concept of excited-state antiaromaticity (ESAA) relief. diva-portal.orgnih.gov In its first excited singlet state (S1), benzene is antiaromatic and seeks to relieve this instability by distorting its planar geometry. nih.gov One proposed mechanism involves the puckering of the S1-state benzene, which, after a conical intersection (a point of degeneracy between two electronic states), leads to the formation of benzvalene. nih.gov This intermediate can then be protonated and rearrange to the bicyclo[3.1.0]hexenyl cation. nih.gov
Characterization of Transition Structures and Reaction Intermediates
Computational chemistry is indispensable for characterizing the fleeting transition structures and reaction intermediates that dictate the course of a reaction. In the degenerate rearrangement of bicyclo[3.1.0]hex-2-ene, a central diradical, cyclohexene-3,5-diyl, was identified as a key intermediate. researchgate.netucla.edu However, computational studies have revealed that this diradical has essentially no energy minimum, behaving more like a transition state than a true intermediate. ucla.edu This finding helps to explain why the different degenerate products are formed via pathways that are equal in energy but geometrically distinct. ucla.edu
In the formation of this compound from the irradiation of 1,2-diphenyl-3-allylcyclopropene, a vinylcarbene intermediate is proposed. researchgate.netresearchgate.net This intermediate is thought to undergo an internal cycloaddition to form the bicyclohexene ring system. researchgate.netresearchgate.net Evidence for this vinylcarbene intermediate was obtained by trapping it with methanol (B129727) during the irradiation, which resulted in the formation of methoxy (B1213986) ethers. researchgate.net
| Reaction | Proposed Intermediate/Transition State | Computational Evidence/Characterization |
| Degenerate rearrangement of bicyclo[3.1.0]hex-2-ene | Cyclohexene-3,5-diyl diradical | PES calculations show it has no significant energy minimum, acting more as a transition state. researchgate.netucla.edu |
| Formation of this compound | Vinylcarbene | Rationalizes the internal cycloaddition; supported by trapping experiments. researchgate.netresearchgate.net |
| Photorearrangement of benzene to bicyclo[3.1.0]hexene derivatives | Benzvalene, Bicyclo[3.1.0]hexenyl cation | Explored through quantum chemical calculations in the context of excited-state antiaromaticity relief. diva-portal.orgnih.gov |
Computational Modeling of Environmental and Solvent Effects
The surrounding environment, particularly the solvent, can significantly influence the outcome of a chemical reaction. Computational models are used to simulate these effects and provide a more accurate picture of the reaction in solution. For instance, a quantum mechanical study on the origin of stereoselectivity and its dependence on solvent polarity for a reaction involving a tetrahedral intermediate showed that the stability of different stereoisomers could be inverted by changing the solvent polarity. ucla.edu While this study was not directly on this compound, it highlights the capability of computational methods to model such effects.
In the context of the photochemical formation of bicyclo[3.1.0]hexene derivatives from benzene, the reaction is known to occur in nucleophilic solvents and is accelerated in acidic media. diva-portal.orgnih.gov Computational studies have explored the role of protonation in the reaction mechanism, which is inherently linked to the solvent environment. diva-portal.orgnih.gov
Application of Frontier Molecular Orbital Theory and Woodward-Hoffmann Rules to Pericyclic Reactions
Pericyclic reactions, such as sigmatropic rearrangements and cycloadditions, are common in the chemistry of bicyclo[3.1.0]hexene systems. The Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry, are a powerful tool for predicting the allowedness and stereochemical outcome of these reactions. Frontier Molecular Orbital (FMO) theory provides a simplified yet insightful way to apply these concepts by considering the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the reacting species.
Advanced Spectroscopic Characterization and Mechanistic Probes in Research on Bicyclo 3.1.0 Hex 2 Ene
Utilization of High-Resolution Spectroscopic Techniques for Structural and Mechanistic Studies
The precise structural and stereochemical assignment of 1,2-Diphenylbicyclo[3.1.0]hex-2-ene is accomplished through a combination of powerful spectroscopic methods.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of bicyclo[3.1.0]hexene derivatives. Both ¹H and ¹³C NMR provide critical information about the connectivity of atoms and the stereochemistry of these molecules.
In the ¹H NMR spectrum of 1,3-diphenylbicyclo[3.1.0]hex-2-ene, a known isomer, the methylene (B1212753) protons (CH₂) appear as doublets at approximately 3.22 ppm and 3.40 ppm, with a coupling constant of 4.0 Hz. rsc.org The aromatic protons resonate in the region of 7.01 ppm. rsc.org For N-[2-(4,6-Diphenyl-bicyclo[3.1.0]hex-2-en-6-yl)-ethyl]-4-methyl-benzenesulfonamide, a derivative of the target compound, the olefinic proton shows a signal between 5.61-5.66 ppm, while the aromatic protons appear in a broader range from 7.07 to 7.65 ppm. arkat-usa.org The cyclopropane (B1198618) and allylic protons have characteristic shifts around 37.0-38.0 ppm and 51.1 ppm, respectively, in the ¹³C NMR spectrum. arkat-usa.org
Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for determining the relative stereochemistry. For instance, the absence of a NOESY correlation between a benzylic proton and an adjacent cyclopropane proton can confirm their spatial relationship. arkat-usa.org DFT (Density Functional Theory) calculations are also employed to predict ¹³C NMR spectra, and the comparison between calculated and experimental values, with low root-mean-square (RMS) deviations, provides strong support for the proposed structure. arkat-usa.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Diphenyl-Substituted Bicyclo[3.1.0]hex-2-ene Derivatives in CDCl₃
| Proton/Carbon | N-[2-(4,6-Diphenyl-bicyclo[3.1.0]hex-2-en-6-yl)-ethyl]-4-methyl-benzenesulfonamide arkat-usa.org | 1,3-diphenylbicyclo[3.1.0]hex-2-ene rsc.org |
| Olefinic H | 5.61-5.66 (m) | 7.01 (d, J=7.2 Hz) |
| Aromatic CH | 7.07-7.33 (m), 7.65 (d) | - |
| Allylic CH | 51.1 (¹³C) | - |
| Cyclopropane CH | 37.0, 38.0 (¹³C) | - |
| CH₂ (cyclopropane) | - | 3.22 (d, J=4.0 Hz), 3.40 (d, J=4.0 Hz) |
| Aromatic C | 126.5-144.2 (¹³C) | 121.4-146.4 (¹³C) |
Mass spectrometry (MS) is instrumental in determining the molecular weight and elemental composition of this compound and its derivatives. The molecular ion peak (M⁺) confirms the molecular formula. libretexts.org The fragmentation pattern provides valuable structural information as the molecule breaks apart in a predictable manner upon ionization. libretexts.org
For example, in the mass spectrum of N-[2-(4,6-Diphenyl-bicyclo[3.1.0]hex-2-en-6-yl)-ethyl]-4-methyl-benzenesulfonamide, the molecular ion is observed at m/z 429. arkat-usa.org Key fragments are seen at m/z 274, 259, and 245, which can be rationalized by the loss of specific parts of the molecule. arkat-usa.org High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass, which can be used to confirm the elemental composition with high accuracy. amazonaws.com In some cases, such as with sulfone derivatives, the molecular ion may not be observed, but a fragment corresponding to the loss of a small molecule like SO₂ can be a key diagnostic peak. cdnsciencepub.com
Table 2: Mass Spectrometry Data for selected Bicyclo[3.1.0]hexene Derivatives
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| N-[2-(4,6-Diphenyl-bicyclo[3.1.0]hex-2-en-6-yl)-ethyl]-4-methyl-benzenesulfonamide | SIMS | 429 (M) | 274, 259, 245 | arkat-usa.org |
| 1,3-diphenylbicyclo[3.1.0]hex-2-ene | EI | 180 (M⁺) | - | rsc.org |
| 4,4-diphenyl-γ-thiopyran-1,1-dioxide methanol (B129727) adduct | - | Not observed | M - 64 (loss of SO₂) | cdnsciencepub.com |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For derivatives of this compound, IR spectroscopy can confirm the presence of characteristic bonds. For example, in a sulfone derivative, strong absorption bands around 1300 cm⁻¹ and 1125 cm⁻¹ are indicative of the SO₂ group. cdnsciencepub.com A C-O bond would show a characteristic band around 1085 cm⁻¹. cdnsciencepub.com Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, and the C=C stretching of the alkene and aromatic rings appears in the 1600-1450 cm⁻¹ region. rsc.org
Table 3: Characteristic IR Absorption Frequencies for Functional Groups in Bicyclo[3.1.0]hex-2-ene Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| C-H (aromatic) | Stretching | >3000 | rsc.org |
| C=C (alkene/aromatic) | Stretching | 1610, 1465 | rsc.orgcdnsciencepub.com |
| SO₂ | Stretching | 1300, 1125 | cdnsciencepub.com |
| C-O | Stretching | 1085 | cdnsciencepub.com |
Kinetic and Mechanistic Studies of Reaction Pathways
Kinetic studies are crucial for understanding the step-by-step process of chemical reactions involving this compound. By monitoring the concentration of reactants and products over time, researchers can determine the rate of a reaction and how it is influenced by factors such as concentration and temperature. These studies have been instrumental in elucidating the photochemical rearrangement of related bicyclo[3.1.0]hexenone systems. researchgate.netresearchgate.net For instance, kinetic analysis demonstrated that a zwitterionic species is a necessary intermediate in the photochemical conversion of a 2,5-cyclohexadienone (B8749443) to its corresponding bicyclo[3.1.0]hexenone isomer. researchgate.net Theoretical calculations, often used in conjunction with experimental data, can map out the potential energy surfaces of these reactions, identifying transition states and intermediates. researchgate.net
Triplet Sensitization and Quenching Experiments to Probe Excited State Involvement
Many reactions of bicyclo[3.1.0]hexene derivatives are photochemical, meaning they are initiated by light. Triplet sensitization and quenching experiments are key to determining whether the reaction proceeds through an excited singlet or triplet state.
Interception and Characterization of Short-Lived Intermediates
Many chemical reactions, particularly photochemical rearrangements, proceed through highly reactive, short-lived intermediates that are difficult to isolate. researchgate.net Trapping experiments are designed to intercept these fleeting species by adding a reagent that will react with the intermediate to form a stable, characterizable product. For example, in the study of the photochemical rearrangement of a 2,5-cyclohexadienone, the proposed zwitterionic intermediate was successfully trapped using lithium chloride. researchgate.net Similarly, diradical intermediates, which have been proposed in the formation of 6,6-diphenylbicyclo[3.1.0]hex-2-ene from the addition of diphenylmethylene to cyclopentadiene (B3395910), can sometimes be intercepted. rsc.org The characterization of these trapped products provides compelling evidence for the existence and structure of the transient intermediates.
Synthetic Utility and Transformations of Bicyclo 3.1.0 Hex 2 Ene Derivatives
Strategic Intermediates in the Synthesis of Complex Organic Molecules
The bicyclo[3.1.0]hex-2-ene framework is a valuable scaffold in organic synthesis, serving as a versatile intermediate for the construction of a variety of complex molecular architectures. Its inherent ring strain and diverse reactivity allow for a range of transformations, making it a powerful tool for synthetic chemists.
Precursors to Substituted Phenols and Aromatic Compounds
Bicyclo[3.1.0]hex-2-ene derivatives, particularly bicyclo[3.1.0]hex-3-en-2-ones, are effective precursors for the synthesis of substituted phenols and other aromatic compounds. cdnsciencepub.comcdnsciencepub.comnih.govresearchgate.netresearchgate.net Photochemical rearrangement is a key transformation in this context. cdnsciencepub.comnih.govresearchgate.netresearchgate.net For instance, irradiation of 3-substituted bicyclo[3.1.0]hex-3-en-2-ones with UV light can lead to the quantitative formation of ortho-substituted phenols. nih.govresearchgate.net This process is believed to proceed through a diradical or zwitterionic intermediate, which, upon a 1,2-hydrogen shift, yields the phenolic product. cdnsciencepub.com
The regioselectivity of these rearrangements can be influenced by the substitution pattern on the bicyclic core. For example, the photochemical rearrangement of 6-substituted bicyclo[3.1.0]hex-3-en-2-ones has been utilized to prepare a series of 3-hydroxybenzoic acid derivatives. cdnsciencepub.comcdnsciencepub.comresearchgate.net The migratory aptitude of the substituents plays a crucial role in determining the final product distribution. cdnsciencepub.com
Furthermore, thermal rearrangements of bicyclo[3.1.0]hexan-2-ones can also produce substituted phenols, although this often requires higher temperatures. cdnsciencepub.com The synthetic utility of these methods lies in their ability to provide access to substitution patterns that are not easily achievable through traditional electrophilic aromatic substitution reactions, which typically favor ortho and para products for phenols. cdnsciencepub.comcdnsciencepub.com
A notable example involves the rearrangement of 1,2-diphenylcyclopropenes bearing an allylic chain at the C3 position. When treated with silver perchlorate (B79767) (AgClO4), these compounds rearrange to form 1,2-diphenylbicyclo[3.1.0]hex-2-enes. beilstein-journals.org Additionally, the reaction of 6,6-diphenylbicyclo[3.1.0]hex-2-ene with potassium t-pentoxide results in isomerization to a mixture of diphenylcyclohexadienes. rsc.org
The photochemical rearrangement of benzenes in the presence of a nucleophilic solvent and acidic conditions also provides a route to substituted bicyclo[3.1.0]hexenes. nih.govacs.org Silyl-substituted benzenes have proven to be particularly effective substrates, yielding bicyclo[3.1.0]hexene derivatives with three stereogenic centers in a single step. nih.govacs.org The proposed mechanism involves the initial photorearrangement of benzene (B151609) to benzvalene, which is then protonated and trapped by the nucleophile. nih.govacs.org
Table 1: Synthesis of Phenol (B47542) Derivatives from Bicyclo[3.1.0]hex-3-en-2-one Precursors
| Precursor | Reaction Conditions | Product | Reference |
|---|---|---|---|
| 3-Substituted bicyclo[3.1.0]hex-3-en-2-ones | UV light (350 nm) | Ortho-substituted phenols | nih.govresearchgate.net |
| 6-Substituted bicyclo[3.1.0]hex-3-en-2-ones | UV light | 3-Hydroxybenzoic acid derivatives | cdnsciencepub.comcdnsciencepub.comresearchgate.net |
| 4,4-Diphenyl-2,5-cyclohexadienone | Irradiation in aqueous dioxane | 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one (initial product), then 2,3-diphenylphenol | msu.edu |
| Silyl-substituted benzenes | Photoreaction with nucleophilic solvent and acid | Substituted bicyclo[3.1.0]hexene derivatives | nih.govacs.org |
Building Blocks for Cyclopentenones and Related Carbocycles
The bicyclo[3.1.0]hex-2-ene scaffold serves as a valuable starting point for the synthesis of cyclopentenones and other related carbocyclic systems. thieme-connect.com One common strategy involves the conjugate addition to bicyclo[3.1.0]hex-3-en-2-one systems followed by a reductive ring-opening of the cyclopropane (B1198618) ring. researchgate.net This approach allows for the introduction of various substituents onto the cyclopentenone core.
The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, provides a route to 3-substituted-bicyclo[3.1.0]hex-3-en-2-ones. These intermediates can then be converted into substituted cyclopentenones. researchgate.net
Furthermore, the catalytic preparation of bicyclo[3.1.0]hexane-2-one-6-carboxylic acid ethyl ester from cyclopentenone using 1,1,3,3-tetramethylguanidine (B143053) (TMG) as a catalyst demonstrates another pathway to functionalized bicyclo[3.1.0]hexane derivatives that can be further elaborated into more complex cyclopentane-containing structures. researchgate.net
The thermal rearrangement of 6-exo-vinylbicyclo[3.1.0]hex-2-ene derivatives provides access to bicyclo[3.2.1]octa-2,6-dienes, showcasing a ring expansion reaction that leads to a different class of carbocycles. acs.orgcdnsciencepub.com
Table 2: Synthesis of Cyclopentenones and Carbocycles from Bicyclo[3.1.0]hexene Derivatives
| Precursor | Reaction/Method | Product | Reference |
|---|---|---|---|
| 3-Substituted-bicyclo[3.1.0]hex-3-en-2-ones | Conjugate addition and reductive ring opening | Substituted cyclopentenones | researchgate.net |
| Cyclopentenone | TMG-catalyzed cyclopropanation | Bicyclo[3.1.0]hexane-2-one-6-carboxylic acid ethyl ester | researchgate.net |
| 6-exo-vinylbicyclo[3.1.0]hex-2-ene | Thermal rearrangement | Bicyclo[3.2.1]octa-2,6-diene | acs.orgcdnsciencepub.com |
Access to Naturally Occurring Sesquiterpene Skeletons (e.g., Cubebane-, Spiroaxane-, Guaiane-types)
The unique three-dimensional structure of the bicyclo[3.1.0]hexene framework makes it an ideal starting point for the synthesis of various sesquiterpene natural products. Divergent photocyclization and 1,4-sigmatropic rearrangement reactions of bicyclo[3.1.0]hex-3-en-2-one derivatives have been employed as a general strategy to access cubebane, spiroaxane, and guaiane-type sesquiterpene skeletons. researchgate.net These transformations allow for the construction of the characteristic polycyclic ring systems found in these natural products.
Derivatization and Functionalization of the Bicyclo[3.1.0]hex-2-ene Scaffold
The bicyclo[3.1.0]hex-2-ene scaffold can be readily derivatized and functionalized at various positions, allowing for the synthesis of a wide range of analogs. The double bond within the five-membered ring is susceptible to various addition reactions. For example, 1,3-dipolar cycloaddition reactions of cyclopropenes with azomethine ylides provide a reliable method for the synthesis of spiro[3-azabicyclo[3.1.0]hexanes]. beilstein-journals.org Specifically, the stable azomethine ylide derived from Ruhemann's purple has been reacted with 1,2-diphenylcyclopropenes to afford bis-spirocyclic 3-azabicyclo[3.1.0]hexane derivatives with high diastereoselectivity. beilstein-journals.org
Furthermore, the carbonyl group in bicyclo[3.1.0]hexan-2-one derivatives provides a handle for numerous transformations. For instance, bicyclo[3.1.0]hexan-2-one can be converted to its 3-diazo derivative, which upon thermal ring contraction, yields esters and amides of bicyclo[2.1.0]pentane-2-carboxylic acid. rsc.org
Development of Regioselective and Stereoselective Synthetic Methodologies
Significant effort has been dedicated to developing regioselective and stereoselective methods for the synthesis and transformation of bicyclo[3.1.0]hexene derivatives. The photochemical rearrangement of 3-substituted bicyclo[3.1.0]hex-3-en-2-ones to ortho-substituted phenols is a notable example of a highly regioselective reaction. nih.govresearchgate.net
Stereospecific ring contractions have also been observed. For example, the treatment of 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-ols with a base leads to a stereospecific ring contraction to yield 6-chloro-bicyclo[3.1.0]hex-2-en-6-carbaldehydes. rsc.org
The development of convergent synthetic strategies has also been a focus. A (3+2) annulation of cyclopropenes with aminocyclopropanes under photoredox conditions provides a route to bicyclo[3.1.0]hexanes with high diastereoselectivity, particularly for fluorinated derivatives. nih.gov This method allows for the creation of three contiguous stereocenters, including an all-carbon quaternary center. nih.gov
Formation of Nitrogen-Containing Heterocyclic Systems via Bicyclo[3.1.0]hexene Intermediates
Bicyclo[3.1.0]hexene derivatives serve as precursors for the synthesis of various nitrogen-containing heterocyclic systems. As mentioned previously, 1,3-dipolar cycloaddition reactions of cyclopropenes with azomethine ylides are a powerful tool for constructing 3-azabicyclo[3.1.0]hexane frameworks. beilstein-journals.org
In a different approach, the reaction of cyclopropenones with 1,5-diazabicyclo[3.1.0]hexanes can lead to the formation of the 4a,7a-diazacyclopenta[cd]inden-7-one framework through a regioselective cycloaddition followed by ring expansion. chim.it
Furthermore, a proposed mechanistic pathway for the synthesis of N-tosyl-2-azabicyclo[3.2.1]octa-3,6-diene involves a bicyclo[3.1.0]hexene imine intermediate that undergoes an aza-Cope rearrangement. rsc.org This highlights the utility of bicyclo[3.1.0]hexene intermediates in accessing more complex nitrogen-containing bicyclic systems.
Retrosynthetic Approaches to the Bicyclo 3.1.0 Hex 2 Ene Core
Identification of Key Disconnections and Synthetic Strategy Development
The primary strategies for assembling the bicyclo[3.1.0]hexane core typically revolve around two main approaches: constructing the three-membered ring onto a pre-existing five-membered ring, or vice versa. nih.gov
A primary disconnection for 1,2-Diphenylbicyclo[3.1.0]hex-2-ene involves the cyclopropane (B1198618) ring. This leads to a cyclopentene (B43876) precursor. The formation of the three-membered ring can be achieved through several methods:
Intramolecular Cyclopropanation: A key strategy involves the intramolecular cyclopropanation of a suitable diazo compound. For instance, a diazo derivative can undergo a thermally-induced intramolecular cyclopropanation to yield a bicyclo[3.1.0]hexan-2-one derivative. nih.gov In the context of the target molecule, this would involve a precursor like a diazoketone derived from a substituted cyclopentane (B165970).
Carbene-based Cyclopropanation: The use of carbenes or metallocarbenes for cyclopropanation is a common method. nih.gov This would involve reacting a substituted cyclopentene with a carbene source to form the fused cyclopropane ring.
Semipinacol Rearrangement: An alternative approach involves the attack of an olefin on an activated epoxide, followed by a semipinacol rearrangement to generate the cyclopropyl (B3062369) product. This method is noted for its high stereospecificity. sci-hub.se
Another significant disconnection strategy is the formation of the five-membered ring through a cycloaddition reaction.
(3+2) Annulation: A powerful and convergent method is the (3+2) annulation of a cyclopropene (B1174273) with a three-carbon component. nih.govrsc.org For the target molecule, this could involve the reaction of a diphenyl-substituted cyclopropene with a suitable 1,3-dipole. Recent advancements have utilized photoredox catalysis for the (3+2) annulation of cyclopropenes with aminocyclopropanes to construct the bicyclo[3.1.0]hexane skeleton. nih.govresearchgate.net
Convergent and Divergent Synthesis Planning for Bicyclo[3.1.0]hexanes
The synthesis of complex molecules like this compound can be approached through either a convergent or a divergent strategy.
Convergent Synthesis: This approach involves synthesizing different fragments of the molecule separately and then joining them together at a late stage. The (3+2) annulation is a prime example of a convergent strategy for the bicyclo[3.1.0]hexane core. nih.gov For our target, one could synthesize a 1,2-diphenylcyclopropene and a suitable three-carbon partner independently. Bringing these two fragments together in a single step to form the bicyclic system can be highly efficient. nih.govrsc.org This method allows for a rapid assembly of the core structure and is amenable to creating libraries of analogues by varying the components. nih.gov
Divergent Synthesis: In a divergent approach, a common intermediate is used to generate a variety of related products through different reaction pathways. Starting with a functionalized bicyclo[3.1.0]hexane core, various substituents can be introduced. For example, a synthesized bicyclo[3.1.0]hexane derivative can be further functionalized. Research has shown that protecting groups on such scaffolds can be removed and the resulting free amine can be further modified without altering the bicyclic structure. nih.gov Furthermore, diastereomers of a bicyclo[3.1.0]hexane intermediate can be directed towards different structural outcomes, such as the formation of a tricyclic compound or an aziridine, showcasing divergent reactivity. nih.gov
Application of Established Retrosynthetic Transforms (e.g., Aldol-type, Wittig-type disconnections in related systems)
While direct disconnections of the bicyclo[3.1.0]hexene core are primary, established retrosynthetic transforms are crucial for elaborating the necessary precursors.
Aldol-type Disconnections: The synthesis of the cyclopentane or cyclopentene precursors often relies on classic carbon-carbon bond-forming reactions. An aldol (B89426) reaction can be envisioned to construct the five-membered ring. For example, the synthesis of a bicyclo[3.2.1]octane motif, a related bicyclic system, has been initiated with an aldol reaction between a cyclohexanone (B45756) and 2-bromoacrolein. escholarship.org Similarly, a directed aldol condensation has been used in the synthesis of pallambins, which feature a tetracyclic core. sci-hub.se For this compound, a retrosynthetic disconnection of the cyclopentene ring could lead to a dicarbonyl compound, which could be formed via an intramolecular aldol condensation.
Wittig-type Disconnections: The Wittig reaction and its variants are powerful tools for forming carbon-carbon double bonds and can be applied to the synthesis of precursors. In a synthetic route towards (N)-methanocarba nucleosides, which contain a bicyclo[3.1.0]hexane system, a Wittig reaction was employed, although it was noted to be low-yielding in that specific instance. nih.gov A more successful application is seen in the highly convergent synthesis of chrysanthemic acid from bicyclo[3.1.0]hexane derivatives, which involves a cyclopropanation reaction. unl.pt A Wittig-type disconnection on the exocyclic methylene (B1212753) group of a precursor to a bicyclo[3.1.0]hexane system is a plausible retrosynthetic step.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
